2-(2,4-dimethoxyphenyl)indolizine
Overview
Description
2-(2,4-Dimethoxyphenyl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 2,4-dimethoxyphenyl group in this compound enhances its chemical properties, making it a valuable target for synthetic and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)indolizine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethoxybenzaldehyde with pyridine derivatives under acidic or basic conditions. The reaction can be catalyzed by transition metals such as copper or nickel to improve yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high efficiency and consistency in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted indolizines with various functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally related compound with a wide range of biological activities.
Indolizine: The parent compound of 2-(2,4-dimethoxyphenyl)indolizine, known for its diverse pharmacological properties.
2,4-Dimethoxybenzaldehyde: A precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of the 2,4-dimethoxyphenyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other indolizine derivatives and contributes to its potential as a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)indolizine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-14-6-7-15(16(10-14)19-2)12-9-13-5-3-4-8-17(13)11-12/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIFUBXUDXQXRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN3C=CC=CC3=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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